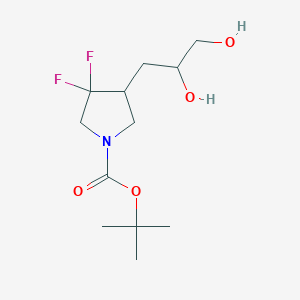

tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13577785

Molecular Formula: C12H21F2NO4

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21F2NO4 |

|---|---|

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-5-8(4-9(17)6-16)12(13,14)7-15/h8-9,16-17H,4-7H2,1-3H3 |

| Standard InChI Key | AISDOFJJFZGFGN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1823808-90-7) is a fluorinated pyrrolidine derivative with a molecular formula of and a molecular weight of 281.30 g/mol . Its IUPAC name reflects its structural features: a pyrrolidine ring substituted with two fluorine atoms at the 3-position, a 2,3-dihydroxypropyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 281.30 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CC(CC(CO)O)C(C1)(F)F | |

| InChI Key | AISDOFJJFZGFGN-UHFFFAOYSA-N | |

| PubChem CID | 122235338 |

The compound’s stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications .

Applications in Pharmaceutical Chemistry

The compound’s structural features make it valuable in drug discovery:

-

Fluorine Atoms: Enhance metabolic stability and modulate lipophilicity, improving bioavailability .

-

Hydroxyl Groups: Serve as handles for further functionalization (e.g., glycosylation, esterification) .

-

Boc Group: Facilitates selective deprotection during multi-step syntheses .

Case Studies

-

Intermediate in Kinase Inhibitors: Similar difluoropyrrolidine derivatives are used in the synthesis of JAK2 and PI3K inhibitors .

-

Antiviral Agents: Fluorinated pyrrolidines are explored as protease inhibitors in HIV and HCV therapies .

Physicochemical Properties

Research Significance and Future Directions

This compound’s utility lies in its dual functionality (fluorine and hydroxyl groups), enabling diverse derivatization. Recent studies highlight its potential in:

-

Targeted Drug Delivery: Conjugation with antibodies or nanoparticles via hydroxyl groups .

-

PET Imaging Probes: Fluorine-18 analogs for oncology imaging .

Ongoing research aims to optimize its synthetic accessibility and explore novel biomedical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume